molecular formula C21H21N3O3S B2741278 1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897468-77-8

1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Cat. No. B2741278
CAS RN: 897468-77-8
M. Wt: 395.48
InChI Key: KFEPCZGSDHLLQW-UHFFFAOYSA-N
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Description

“1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and substitutions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including this compound, have been investigated for their antimicrobial properties. They exhibit potential as antibacterial, antifungal, and antiviral agents. Researchers explore their efficacy against various pathogens, making them valuable candidates for combating infections .

Antitumor and Cytotoxic Activity

Studies have demonstrated that thiazole derivatives possess antitumor and cytotoxic properties. This compound may inhibit tumor growth and induce cell death in cancer cells. Researchers investigate its mechanisms of action and potential applications in cancer therapy .

Anti-Inflammatory Properties

Thiazoles, including this compound, exhibit anti-inflammatory activity. They may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects

The compound’s structure suggests potential neuroprotective properties. Researchers explore its ability to prevent neuronal damage and enhance brain health. Investigations focus on neurodegenerative diseases and neuronal injury models .

Corrosion Inhibition

Interestingly, thiazole-containing compounds have been studied for their remarkable corrosion inhibition properties. Researchers investigate their ability to form protective coatings on metal surfaces during adsorption, which could have practical implications in materials science and engineering .

Mechanism of Action

Future Directions

Thiazole derivatives have diverse biological activities and have been the focus of much research in recent decades . Future research may continue to explore the potential applications of these compounds in various fields, including drug development, material synthesis, and biological studies.

properties

IUPAC Name

1-[4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14(25)15-3-5-16(6-4-15)20(26)23-9-11-24(12-10-23)21-22-18-8-7-17(27-2)13-19(18)28-21/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEPCZGSDHLLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

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